molecular formula C18H18N2O3 B5168144 N'-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide

N'-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide

Cat. No.: B5168144
M. Wt: 310.3 g/mol
InChI Key: QSCGNNGTAPXGNP-UHFFFAOYSA-N
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Description

N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide is an organic compound with a complex structure that includes a phenylmethoxy group and a prop-2-enyloxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide typically involves the reaction of 4-phenylmethoxybenzaldehyde with prop-2-enyloxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-12-19-17(21)18(22)20-15-8-10-16(11-9-15)23-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCGNNGTAPXGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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